4-Chloro-3-nitrocoumarin

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

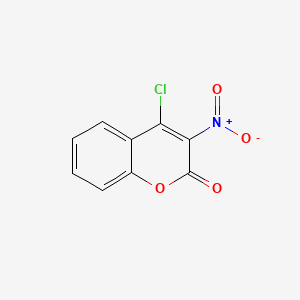

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-3-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO4/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLRQEKOAGDHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351003 | |

| Record name | 4-Chloro-3-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38464-20-9 | |

| Record name | 4-Chloro-3-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-nitrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Importance of 4-Chloro-3-nitrocoumarin

An In-depth Technical Guide to the Synthesis and Reactions of 4-Chloro-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and reactivity of this compound, a versatile building block in modern organic synthesis. We will delve into the established synthetic routes, explore its diverse chemical transformations, and highlight its significance in the development of novel heterocyclic compounds for medicinal and material science applications.

Coumarins, or 1,2-benzopyrones, are a prominent class of naturally occurring and synthetic heterocyclic compounds. Their scaffold is a key pharmacophore, exhibiting a wide range of biological activities including anticoagulant, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The strategic introduction of specific functional groups onto the coumarin core can modulate its biological activity and physicochemical properties.

This compound has emerged as a particularly valuable intermediate. The presence of two distinct reactive sites—the electrophilic carbon at position 4 bearing a labile chlorine atom and the electron-withdrawing nitro group at position 3—endows this molecule with a unique and versatile reactivity profile. This allows for sequential and regioselective modifications, making it a powerful tool for constructing complex molecular architectures.[2][3][4]

Synthesis of this compound: A Three-Step Approach

The synthesis of this compound is typically accomplished in a robust three-step sequence starting from readily available phenol. The overall workflow involves the construction of the coumarin core, followed by regioselective nitration and subsequent chlorination.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 4-Hydroxycoumarin

The foundational precursor, 4-hydroxycoumarin, can be synthesized through several established methods. A common and efficient approach is the Pechmann condensation, or variations thereof, involving the reaction of a phenol with a β-ketoester or malonic acid.[5][6]

A widely used laboratory-scale synthesis involves the reaction of phenol with malonic acid in the presence of a dehydrating agent and a Lewis acid catalyst, such as a mixture of phosphorus oxychloride (POCl₃) and anhydrous zinc chloride (ZnCl₂).[7] Alternatively, a one-pot reaction of phenol with Meldrum's acid, followed by cyclization with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), provides a clean and convenient route.[8]

Table 1: Comparison of Synthetic Routes to 4-Hydroxycoumarin

| Method | Starting Materials | Reagents/Conditions | Typical Yield | Reference |

| Shah et al. | Phenol, Malonic Acid | POCl₃, ZnCl₂, 65-70°C | Moderate | [7][8] |

| Gao et al. | Phenol, Meldrum's Acid | Eaton's Reagent, 70°C | 60-75% | [8] |

| Anand & Venkataraman | o-Hydroxyacetophenone | Diethyl carbonate, Sodium | Good | [9] |

Experimental Protocol: Synthesis of 4-Hydroxycoumarin from Phenol and Malonic Acid [7]

-

To a mixture of phenol (0.01 mol) and malonic acid, add phosphorus oxychloride (40 ml) and anhydrous zinc chloride (30 g).

-

Heat the reaction mixture on a water bath at 70°C for 12 hours.

-

After cooling, pour the reaction mass into crushed ice.

-

Digest the resulting solid in a 10% sodium carbonate solution and filter.

-

Acidify the filtrate to precipitate 4-hydroxycoumarin.

-

Collect the solid by filtration and recrystallize from a suitable solvent like ethanol.

Step 2: Nitration of 4-Hydroxycoumarin

The second step involves the electrophilic nitration of the 4-hydroxycoumarin core. The C3 position is highly activated towards electrophilic attack due to the enolate character of the 4-hydroxy group. The reaction is typically carried out using a mixture of concentrated nitric acid and a suitable solvent or co-reagent.

A standard and effective procedure involves the use of concentrated nitric acid in glacial acetic acid at low temperatures (ice bath).[7][10] This method provides good yields of the desired 4-hydroxy-3-nitrocoumarin.

Experimental Protocol: Nitration of 4-Hydroxycoumarin [7]

-

Dissolve 4-hydroxycoumarin in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add concentrated nitric acid to the cooled solution while maintaining the temperature.

-

Stir the reaction mixture in the ice bath for the recommended time (typically 30-60 minutes).

-

The product, 4-hydroxy-3-nitrocoumarin, will precipitate as a pale-yellow solid.

-

Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.

Step 3: Chlorination of 4-Hydroxy-3-nitrocoumarin

The final step in the synthesis is the conversion of the hydroxyl group at the C4 position to a chlorine atom. This is a nucleophilic substitution on the activated carbonyl system, often facilitated by phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and a dehydrating agent.[3][11] The reaction can sometimes produce by-products, so careful control of reaction conditions is necessary.[12][13]

Experimental Protocol: Synthesis of this compound [3][11]

-

Suspend 4-hydroxy-3-nitrocoumarin in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a base like pyridine or N,N-dimethylformamide (DMF) can be added.

-

Reflux the mixture for several hours (e.g., 3 hours).

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, this compound, will precipitate.

-

Collect the yellowish solid by filtration, wash thoroughly with ice-water, and recrystallize from a suitable solvent such as cyclohexane or ethanol.

Key Reactions of this compound

The unique arrangement of functional groups in this compound makes it a versatile substrate for a variety of chemical transformations. The primary modes of reactivity involve nucleophilic substitution at the C4 position and reactions leveraging the nitro group at the C3 position.

Caption: Major reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the C4 position is highly susceptible to displacement by a wide range of nucleophiles. This SNAr reaction is facilitated by the electron-withdrawing nitro group at C3 and the lactone carbonyl, which stabilize the intermediate Meisenheimer complex.[14] However, some SNAr reactions may proceed through a concerted mechanism.[14]

Common nucleophiles include:

-

Amines: Primary and secondary amines react readily to form 4-amino-3-nitrocoumarin derivatives.[4]

-

Thiols and Thiophenols: These react to yield 4-thioether-substituted coumarins.[15]

-

Alkoxides and Phenoxides: These lead to the formation of 4-alkoxy- and 4-aryloxy-3-nitrocoumarins.[4]

-

Azides: Sodium azide can be used to introduce an azido group at the C4 position, which can be further transformed.[15]

These reactions are typically performed under mild conditions, often at room temperature or with gentle heating in a suitable polar solvent.

Transformations of the Nitro Group

The nitro group at the C3 position is a versatile functional handle for further molecular elaboration.

The most common transformation is the reduction of the nitro group to a primary amine. This is typically achieved using standard reducing agents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic medium (e.g., Fe/HCl).[4] The resulting 4-chloro-3-aminocoumarin is a valuable intermediate for the synthesis of various fused heterocyclic systems.

The nitro group can direct unique reductive coupling reactions. For instance, reacting this compound with α-bromoacetophenones in the presence of a base, followed by a reduction step, leads to the formation of 2-aryl-substituted chromeno[3,4-b]pyrrol-4(3H)-ones.[2][3] This transformation involves an initial nucleophilic attack followed by a reductive intramolecular cyclization, where the nitro group is ultimately eliminated.[2][16]

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These powerful reactions allow for the introduction of diverse aryl, alkynyl, and alkenyl substituents at the C4 position.[4]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Heck Coupling: Reaction with alkenes.

These reactions significantly expand the synthetic utility of this compound for creating complex molecular scaffolds.

Applications in Research and Development

The derivatives of this compound are of significant interest in several fields, primarily due to the biological importance of the coumarin scaffold.

-

Medicinal Chemistry: The ability to easily generate libraries of substituted coumarins makes this compound a valuable starting point for drug discovery programs. Derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][17] The fused heterocyclic systems, such as the chromenopyrrolones derived from it, are related to natural products with potent biological activities.[16]

-

Fluorescent Probes and Materials Science: The coumarin core is inherently fluorescent. Modification via this compound allows for the tuning of its photophysical properties, leading to the development of fluorescent probes for biological imaging and chemosensors.[17] It is also used as an intermediate in the synthesis of dyes and other functional organic materials.[17]

Conclusion

This compound is a high-value, versatile building block in organic synthesis. Its straightforward, multi-step synthesis from inexpensive starting materials, combined with its predictable and diverse reactivity at both the C3 and C4 positions, provides chemists with a powerful platform for the construction of a wide array of functionalized coumarins and complex fused heterocyclic systems. Its continued application in the synthesis of biologically active molecules and functional materials underscores its importance in modern chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. sciepub.com [sciepub.com]

- 6. scribd.com [scribd.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. tandfonline.com [tandfonline.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 11. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

Introduction: The Strategic Importance of 4-Chloro-3-nitrocoumarin

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrocoumarin

Coumarins, a class of benzopyrone compounds, are ubiquitous in the plant kingdom and form the structural core of numerous molecules with significant biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties[1][2]. Within this vast family, this compound stands out not as a natural product, but as a highly versatile and reactive synthetic intermediate. Its strategic value for researchers, particularly in medicinal and materials chemistry, stems from the specific arrangement of its functional groups.

The coumarin scaffold itself possesses inherent fluorescence and biological relevance[3][4]. The addition of a chloro group at the C4 position and a powerful electron-withdrawing nitro group at the C3 position creates a molecule primed for specific chemical transformations. The C4 position becomes a highly electrophilic center, susceptible to attack by a wide range of nucleophiles, while the nitro group can be chemically modified, for instance, through reduction to an amine, enabling subsequent cyclization reactions[5][6]. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this pivotal building block.

Core Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below. The compound typically appears as a dark yellow to brown crystalline powder and is noted for its poor solubility in water but better solubility in common polar aprotic organic solvents[7][8][9].

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄ClNO₄ | [3][10] |

| Molecular Weight | 225.58 g/mol | [3][10] |

| Appearance | Dark yellow to brown powder | [3] |

| Melting Point | 160 - 165 °C | [3][7] |

| Solubility | Insoluble in water | [7][9] |

| CAS Number | 38464-20-9 | [3][7][10] |

| PubChem CID | 688979 | [3][10] |

| XLogP3-AA | 2.3 | [10] |

Synthesis and Characterization

This compound is not typically found in nature and is synthesized in the laboratory. The most common and efficient route is a two-step process starting from the readily available 4-hydroxycoumarin[6][11].

Rationale Behind the Synthetic Protocol

The synthesis is a classic example of electrophilic aromatic substitution followed by a nucleophilic substitution at a carbonyl derivative.

-

Nitration: The first step involves the nitration of 4-hydroxycoumarin. The hydroxyl group at C4 makes the C3 position electron-rich and thus highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺), which is generated from a mixture of nitric and sulfuric acids.

-

Chlorination: The resulting 4-hydroxy-3-nitrocoumarin exists in tautomeric forms. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom[6][11]. POCl₃ is a standard and highly effective reagent for this type of transformation, converting hydroxyl groups into good leaving groups, which are then displaced by a chloride ion.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures[6][11].

Step 1: Synthesis of 4-Hydroxy-3-nitrocoumarin

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath to maintain a temperature of 0-5 °C, slowly add 4-hydroxycoumarin to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain vigorous stirring and control the temperature to prevent it from rising above 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. A yellow precipitate of 4-hydroxy-3-nitrocoumarin will form.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 2: Synthesis of this compound

-

To a round-bottom flask, add the dried 4-hydroxy-3-nitrocoumarin from Step 1.

-

Add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will hydrolyze the excess POCl₃ and precipitate the product.

-

The resulting solid is filtered, washed with ice-cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like cyclohexane to yield pure this compound[12].

Characterization

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include a strong C=O stretching vibration for the lactone carbonyl group around 1733 cm⁻¹, and two distinct bands for the asymmetric and symmetric stretching of the NO₂ group at approximately 1526 cm⁻¹ and 1324 cm⁻¹, respectively[11].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure. The ¹H NMR spectrum will show signals in the aromatic region corresponding to the four protons on the fused benzene ring. The ¹³C NMR spectrum will show nine distinct signals, including the characteristic carbonyl carbon of the lactone.[11][13][14].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound[13].

-

X-ray Crystallography: The precise three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. The crystal structure data is available from the Cambridge Structural Database (CCDC Number: 272057)[10].

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its predictable and versatile reactivity, which is dominated by the electronically-coupled chloro and nitro substituents.

The C4 carbon is rendered highly electrophilic by the combined electron-withdrawing effects of the adjacent nitro group, the lactone carbonyl, and the chloro group itself. This makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity is the cornerstone of its use as a precursor for a wide array of fused heterocyclic systems. For example, it readily reacts with various N, S, and O-centered nucleophiles to form 4-substituted-3-nitrocoumarin derivatives, which can then undergo further transformations[5][15][16]. A particularly powerful application is the synthesis of chromeno[3,4-b]pyrrol-4(3H)-ones, where the initial nucleophilic substitution is followed by a reductive intramolecular cyclization involving the nitro group[5][6].

Caption: Key reaction pathway of this compound.

Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable starting material in several areas of chemical and biological research.

-

Synthesis of Fused Heterocycles: Its primary application is as a key building block for complex heterocyclic scaffolds. Many of the resulting compounds, such as lamellarin analogues, possess interesting biological activities and are targets in natural product synthesis[6][15].

-

Development of Fluorescent Probes: The coumarin nucleus is an established fluorophore. By attaching specific functional groups through nucleophilic substitution at the C4 position, researchers can design and synthesize novel fluorescent probes for biological imaging and the detection of specific analytes[3].

-

Medicinal Chemistry: Derivatives of this compound have been explored for various therapeutic applications. Studies have investigated their potential as antimicrobial agents and their role in photodynamic therapy for cancer treatment[3][4]. The ability to easily generate a library of diverse derivatives makes it an attractive scaffold for drug discovery programs.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazards: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[10].

-

Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.

-

Storage: The compound should be stored in a tightly closed container in a cool, dry place, away from strong oxidizing agents[9][17].

Conclusion

This compound is a synthetically powerful and versatile molecule whose value is defined by the strategic placement of its chloro and nitro functional groups. Its well-understood physicochemical properties and predictable reactivity make it an indispensable tool for organic and medicinal chemists. From its straightforward two-step synthesis to its application in the construction of complex, biologically relevant heterocyclic systems and fluorescent probes, this compound continues to be a key intermediate that facilitates innovation in drug discovery and materials science.

References

- 1. [PDF] Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. This compound | C9H4ClNO4 | CID 688979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. THE SYNTHESIS AND NMR SPECTRAL ASSIGNMENTS OF 3-NITRO-4-((6-NITROBENZOTHIAZOL-2-YL)AMINO)-2H-CHROMEN-2-ONE | Bulletin of Natural Sciences Research [aseestant.ceon.rs]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pharmaffiliates.com [pharmaffiliates.com]

Foreword: The Strategic Importance of a Privileged Scaffold

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Chloro-3-Nitrocoumarin

In the landscape of medicinal chemistry, the coumarin nucleus is revered as a "privileged scaffold." This benzopyrone framework serves as a versatile foundation for developing a multitude of compounds with a broad spectrum of biological activities.[1] Among its many derivatives, this compound (CNC) stands out as a key synthetic intermediate of strategic importance.[1] The presence of a chloro group at the C-4 position and a nitro group at the C-3 position creates a highly reactive system, primed for nucleophilic substitution and further molecular elaboration.[1] This reactivity allows for the synthesis of diverse libraries of novel compounds with potential applications as anticancer and antibacterial agents.[2][3]

This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the unambiguous characterization of this compound. For researchers in synthetic chemistry and drug development, a thorough understanding of these analytical methods is not merely procedural; it is the bedrock of ensuring molecular identity, purity, and the validity of all subsequent biological evaluations.

Molecular Structure and Spectroscopic Hotspots

The molecular structure of this compound (Formula: C₉H₄ClNO₄, M.Wt: 225.58 g/mol ) is defined by an α,β-unsaturated lactone core, substituted with powerful electron-withdrawing groups.[1][4] These features—the conjugated π-system, the lactone carbonyl, the vinylic carbon-chlorine bond, and the nitro group—are the primary "hotspots" that yield characteristic signals across various spectroscopic platforms.

Caption: Molecular structure of this compound.

The Analytical Workflow: A Multi-Pronged Approach

No single spectroscopic technique can provide complete structural confirmation. A synergistic workflow is essential, where each method validates and complements the others. This ensures the highest degree of confidence in the final characterization.

Caption: Standard workflow for spectroscopic characterization.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is fundamental for analyzing the conjugated electronic system of the coumarin core. It provides critical information on the π→π* electronic transitions, which are characteristic of such aromatic and unsaturated structures.[2][5]

Experimental Protocol

-

Objective: To determine the maximum absorption wavelength (λmax) of the principal electronic transitions.

-

Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer is required.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol, methanol, or acetonitrile.[6]

-

Dilution: Prepare a working solution from the stock to achieve an absorbance value between 0.2 and 0.8 at the λmax to ensure adherence to the Beer-Lambert law.

-

Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.[6][7]

-

Analysis: Identify the wavelength(s) of maximum absorbance.

-

Data Interpretation and Expected Results

The extended conjugation of the coumarin ring system, further influenced by the nitro group, results in strong absorption in the UV region. Studies confirm that the principal absorption band for this compound corresponds to a π→π* transition.[2]

| Parameter | Expected Value | Rationale |

| λmax | ~300 - 350 nm | Characteristic of the π→π* transition in the conjugated nitrocoumarin system.[2][8] |

| Molar Absorptivity (ε) | High | Indicative of an allowed electronic transition. |

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is an indispensable, rapid tool for confirming the presence of key functional groups. Each vibration—stretching, bending, scissoring—absorbs infrared radiation at a characteristic frequency, providing a unique molecular fingerprint.

Experimental Protocol

-

Objective: To identify the vibrational frequencies of the lactone carbonyl (C=O), nitro (NO₂), carbon-chlorine (C-Cl), and aromatic (C=C) groups.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Methodology: The analysis can be performed using either:

-

Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum of this compound is dominated by strong absorptions from the carbonyl and nitro groups. A recent experimental and theoretical analysis provided well-correlated vibrational wavenumbers for the molecule.[2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Lactone C=O Stretch | ~1733[9] | Strong, Sharp | The position is typical for an α,β-unsaturated six-membered lactone. |

| NO₂ Asymmetric Stretch | ~1566 - 1526[9][10] | Strong | One of the most characteristic peaks in the spectrum. |

| NO₂ Symmetric Stretch | ~1379 - 1324[9][10] | Strong | Confirms the presence of the nitro group. |

| Aromatic C=C Stretch | ~1642 - 1607[9][10] | Medium-Strong | Multiple bands are expected due to the benzene ring. |

| C-O-C Stretch | ~1215 - 1123[9][10] | Strong | Associated with the ester linkage in the lactone ring. |

| C-Cl Stretch | ~763[10] | Medium-Weak | Found in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[1] ¹H NMR maps the proton environments, while ¹³C NMR details the carbon backbone.

Experimental Protocol

-

Objective: To obtain a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: Perform standard 1D experiments for ¹H and ¹³C nuclei. For complex derivatives, 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable.[9]

-

Data Interpretation and Expected Results

The electron-withdrawing nature of the chloro and nitro groups significantly influences the chemical shifts of the nearby nuclei, pushing them downfield.

¹H NMR Spectrum: The spectrum is characterized by the absence of any signals in the aliphatic region. All signals will be in the aromatic region, corresponding to the four protons on the fused benzene ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5, H-6, H-7, H-8 | 7.3 - 8.1 | Multiplets (m) | The exact shifts and coupling patterns form a complex system that is characteristic of the ABCD spin system of the coumarin aromatic ring.[10] |

¹³C NMR Spectrum: The ¹³C spectrum provides a count of all unique carbon atoms and insight into their chemical environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 (C=O) | ~152 | The lactone carbonyl carbon, typically found in this region.[10] |

| C-4 (C-Cl) | ~152 | Significantly downfield due to the attached electronegative chlorine atom.[10] |

| **C-3 (C-NO₂) ** | ~138 | Downfield shift caused by the electron-withdrawing nitro group.[10] |

| C-4a, C-8a | ~117, ~152 | Quaternary carbons at the ring junction.[10] |

| C-5, C-6, C-7, C-8 | ~117 - 135 | Aromatic carbons of the benzene ring.[10] |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental composition through high-resolution measurements (HRMS).

Experimental Protocol

-

Objective: To determine the accurate mass of the molecular ion and analyze its isotopic pattern and fragmentation.

-

Instrumentation: A mass spectrometer, often coupled to a GC or LC system. Electron Ionization (EI) is a common technique for this type of molecule.

-

Methodology: The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Expected Results

-

Molecular Ion (M⁺): The molecular weight is 225.58 g/mol . A key diagnostic feature will be the isotopic pattern for chlorine. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M⁺+2), with a relative intensity ratio of approximately 3:1.

-

High-Resolution MS (HRMS): HRMS provides an exact mass, which can be used to confirm the elemental formula (C₉H₄ClNO₄). For example, a calculated mass might be 224.9778, which would be compared to a found value to within a few parts per million (ppm).

-

Fragmentation Pattern: Under EI conditions, the molecule will fragment in a predictable manner. Common losses include NO₂, Cl, and CO. The NIST database indicates major fragment ions at m/z values of 167, 125, and 123.[4]

| Ion | m/z (for ³⁵Cl) | Possible Identity |

| [M]⁺ | 225 | Molecular Ion |

| [M+2]⁺ | 227 | Molecular Ion with ³⁷Cl |

| [M-NO₂]⁺ | 179 | Loss of nitro group |

| [M-Cl]⁺ | 190 | Loss of chlorine radical |

| [M-CO]⁺ | 197 | Loss of carbon monoxide |

Conclusion

The comprehensive spectroscopic analysis of this compound is a cornerstone of its use in research and development. Through the synergistic application of UV-Vis, IR, NMR, and Mass Spectrometry, a complete and unambiguous structural portrait can be assembled. Each technique provides a unique and vital piece of the puzzle: UV-Vis confirms the electronic properties of the conjugated system, IR identifies the critical functional groups, Mass Spectrometry validates the molecular formula, and NMR provides the definitive atom-by-atom map of the molecular architecture. For the scientist engaged in the synthesis and application of coumarin derivatives, mastery of these analytical protocols is not just best practice—it is essential for scientific integrity and the advancement of drug discovery.

References

- 1. This compound | 38464-20-9 | Benchchem [benchchem.com]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H4ClNO4 | CID 688979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. rsc.org [rsc.org]

A Technical Guide to the Biological Activities of 4-Chloro-3-nitrocoumarin Derivatives

Abstract

The coumarin scaffold represents a privileged structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. Among its numerous synthetic variations, 4-chloro-3-nitrocoumarin (CNC) has emerged as a particularly versatile precursor for generating novel bioactive agents. The strategic placement of an electron-withdrawing nitro group at the C3 position and a reactive chloro group at the C4 position imbues the molecule with unique chemical properties, facilitating the synthesis of a wide array of derivatives. This technical guide provides an in-depth exploration of the significant biological activities exhibited by these derivatives, including their anticancer, antimicrobial, and enzyme-inhibiting properties. We will dissect the underlying mechanisms of action, present structure-activity relationship insights, and provide validated experimental protocols for researchers in drug discovery and development.

The this compound Scaffold: A Chemist's Gateway to Bioactivity

The foundation of the broad biological activity of this compound derivatives lies in the inherent reactivity of the parent molecule. Coumarins, a class of benzopyrone compounds, are well-established pharmacophores found in many biologically active compounds.[1] The CNC scaffold is particularly valuable due to two key features:

-

Activation by the Nitro Group: The potent electron-withdrawing nature of the nitro group at the C3 position significantly activates the C4 position.[1]

-

Nucleophilic Substitution at C4: This activation makes the C4 carbon highly susceptible to nucleophilic substitution, allowing the chlorine atom to be easily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This provides a straightforward and efficient method for creating large libraries of novel coumarin derivatives.

This high reactivity makes CNC an invaluable precursor for synthesizing compounds with potential therapeutic applications.[2][3]

General Synthesis of 4-Substituted-3-nitrocoumarin Derivatives

The primary pathway for derivatization involves a nucleophilic aromatic substitution reaction. The choice of nucleophile is the determining factor for the final compound's structure and, consequently, its biological activity.

Experimental Protocol: Synthesis of 4-Arylamino-3-nitrocoumarin Derivatives

Causality: This protocol exemplifies the facile displacement of the C4-chloro group. A mild base like triethylamine is used to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion without promoting unwanted side reactions.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Addition of Nucleophile: Add 1.1 equivalents of the desired aromatic or heteroaromatic amine to the solution.

-

Base Addition: Add 1.2 equivalents of triethylamine to the reaction mixture.

-

Reaction Condition: Reflux the mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove excess reactants, and dry under a vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Anticancer Activity: Targeting Malignant Cell Proliferation

Coumarin derivatives are widely investigated for their potential as anticancer agents, capable of inducing apoptosis, modulating signaling pathways, and inhibiting angiogenesis.[5][6][7] Derivatives of this compound have shown notable promise in this area.

In vitro studies have demonstrated that this compound itself exhibits cytotoxic activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with a more pronounced effect on HeLa cells.[8]

Mechanism of Action: Inhibition of p38α MAPK Pathway

A key mechanism implicated in the anticancer effect of CNC is the inhibition of the p38α Mitogen-Activated Protein Kinase 14 (MAPK14).[8][9] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to external stresses, including inflammation, UV radiation, and chemotherapeutic agents.[10][11] While its role in cancer is complex and can be context-dependent (acting as both a tumor suppressor and promoter), its inhibition has emerged as a valid therapeutic strategy.[12][13][14] By inhibiting p38α MAPK, CNC derivatives can disrupt signaling cascades that cancer cells rely on for proliferation, survival, and migration.

Experimental Protocol: MTT Assay for Cytotoxicity

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a self-validating system for assessing cell viability. It measures the metabolic activity of a cell population, specifically the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[15] Only viable, metabolically active cells can reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a direct and quantifiable readout of cytotoxicity.[16]

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[15]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined using non-linear regression analysis.

Antimicrobial Activity

The rise of drug-resistant pathogens presents a critical global health threat, necessitating the development of novel antimicrobial agents.[18] Coumarin derivatives have long been recognized for their antibacterial and antifungal properties.[19] The specific substitutions on the this compound scaffold play a crucial role in determining the potency and spectrum of its antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

SAR studies provide a causal link between a molecule's structure and its biological function. For coumarin derivatives, certain structural features consistently enhance antimicrobial effects:

-

Electron-Withdrawing Groups: The presence of nitro groups, as in the CNC scaffold, is often associated with increased antibacterial activity.[20][21]

-

Substitutions on the Aryl Ring: When CNC is derivatized with various aryl amines, the nature and position of substituents on the appended aryl ring significantly modulate activity. For instance, some studies on 3-arylcoumarins show that the position of substituents can determine the selectivity and potency against specific bacterial strains like Staphylococcus aureus.[20][22]

Table 1: Example Antibacterial Activity of Coumarin Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Amino/Nitro Substituted 3-Arylcoumarins | Staphylococcus aureus | 16 - 128 | [20][22] |

| Amino/Nitro Substituted 3-Arylcoumarins | Escherichia coli | >128 | [20][22] |

Note: This table provides a representative range of activities for a class of related compounds to illustrate potency.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24] This self-validating system relies on creating a gradient of the test compound and observing the clear endpoint where bacterial proliferation is halted.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several isolated colonies of the test bacterium (e.g., S. aureus). Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[25]

-

Inoculum Dilution: Dilute the standardized suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[23]

-

Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the CNC derivative in the broth. The final volume in each well should be 50 µL or 100 µL.[25]

-

Inoculation: Inoculate each well with an equal volume of the diluted bacterial suspension. Leave a well with only broth as a sterility control and a well with broth and bacteria (no compound) as a growth control.

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[25]

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[26]

Enzyme Inhibition

The ability of coumarin derivatives to interact with and inhibit various enzymes is a cornerstone of their therapeutic potential.[27] Chlorinated coumarins and their derivatives have been successfully screened against several classes of enzymes.

Key Enzyme Targets

-

Cholinesterases (AChE/BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. Some chlorinated coumarin derivatives have shown potent activity against these enzymes.

-

Lipoxygenase (LOX): LOX is an enzyme involved in inflammatory pathways. Coumarin derivatives have been reported as effective LOX inhibitors, suggesting their potential as anti-inflammatory agents.[28]

-

Carbonic Anhydrase (CA): Certain 4-hydroxycoumarin derivatives have been shown to inhibit carbonic anhydrase II, an enzyme implicated in conditions like osteoporosis.[29]

-

Urease: While some coumarins are explored as urease inhibitors, derivatives of 4-hydroxycoumarin have shown limited activity in some studies.[29][30]

Table 2: Example Enzyme Inhibition Data for Coumarin Derivatives

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| 4-Hydroxycoumarin derivative (Compound 2) | Carbonic Anhydrase-II | 263 | |

| 4-Hydroxycoumarin derivative (Compound 6) | Carbonic Anhydrase-II | 456 | |

| Coumarin-thiosemicarbazone analog (FN-19) | Tyrosinase | 42.16 | [31] |

General Protocol: In Vitro Enzyme Inhibition Assay

Causality: This protocol provides a framework for a self-validating enzyme inhibition assay. The core principle is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The substrate and detection method are specific to the enzyme being studied (e.g., using Ellman's reagent for cholinesterases or linoleic acid for lipoxygenase). A decrease in product formation directly correlates with the inhibitory activity of the test compound.

-

Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme. Prepare solutions of the enzyme, the substrate, and the test compound (CNC derivative) at known concentrations.

-

Reaction Mixture: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the test compound. Include a control well with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.

-

Detection: Measure the rate of product formation over time using a microplate reader. The detection method depends on the substrate (e.g., colorimetric, fluorometric). For example, in a lipoxygenase assay, the formation of a conjugated diene from linoleic acid can be monitored spectrophotometrically.[28]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 14. researchgate.net [researchgate.net]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibacterial activities with the structure-activity relationship of coumarin derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 20. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 25. benchchem.com [benchchem.com]

- 26. protocols.io [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. scielo.br [scielo.br]

- 30. scielo.br [scielo.br]

- 31. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of 4-Chloro-3-nitrocoumarin: A Versatile Scaffold for Synthesis and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Allure of the Coumarin Nucleus and the Strategic Importance of 4-Chloro-3-nitrocoumarin

Coumarins, a class of benzopyran-2-one compounds, are a cornerstone of natural product chemistry and medicinal chemistry. Their inherent biological activities, including anticoagulant, antimicrobial, and anticancer properties, have long captivated the scientific community.[1] Within this diverse family, this compound emerges as a particularly strategic synthetic intermediate. The presence of a nitro group at the 3-position and a chlorine atom at the 4-position dramatically influences the electron density of the pyrone ring, rendering the C4 position highly susceptible to nucleophilic attack. This heightened reactivity unlocks a vast potential for chemical derivatization, making this compound a powerful building block for the synthesis of complex heterocyclic systems and novel bioactive molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering both theoretical insights and practical protocols for researchers in the field.

Synthesis of this compound: A Stepwise Approach

The preparation of this compound is a well-established two-step process commencing from the readily available 4-hydroxycoumarin. This synthetic route is both efficient and scalable, making the target compound accessible for further research and development.

Step 1: Nitration of 4-Hydroxycoumarin

The initial step involves the electrophilic nitration of 4-hydroxycoumarin to introduce the nitro group at the C3 position.

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrocoumarin

-

In a flask immersed in an ice-salt bath, dissolve 4-hydroxycoumarin (1 equivalent) in concentrated sulfuric acid.

-

Cool the solution to 0-5°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.[2]

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-hydroxy-3-nitrocoumarin.

Step 2: Chlorination of 4-Hydroxy-3-nitrocoumarin

The subsequent step involves the conversion of the hydroxyl group at the C4 position to a chlorine atom using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

-

To a round-bottom flask, add 4-hydroxy-3-nitrocoumarin (1 equivalent) and an excess of phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid product will precipitate out of the solution. Collect the precipitate by filtration and wash it extensively with cold water.

-

Dry the crude this compound under vacuum. Recrystallization from a suitable solvent like acetone or cyclohexane can be performed for further purification.[3]

The Chemistry of Reactivity: A Hub for Nucleophilic Aromatic Substitution

The key to the synthetic utility of this compound lies in its high reactivity towards nucleophiles. The electron-withdrawing nature of the nitro group at C3 and the inherent electronegativity of the lactone carbonyl group create a significant electron deficiency at the C4 position. This makes the chlorine atom an excellent leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction.

The generally accepted mechanism for the SNAr reaction of this compound involves a two-step addition-elimination process. The nucleophile first attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the coumarin ring system.

This reactivity profile allows for the introduction of a wide array of functional groups at the C4 position, making this compound a versatile precursor for a diverse library of coumarin derivatives.

Reactions with Nucleophiles: Expanding the Chemical Space

Reaction with Amines

The reaction of this compound with primary and secondary amines is a facile and widely utilized transformation for the synthesis of 4-amino-3-nitrocoumarin derivatives. These reactions typically proceed in good to excellent yields and can be carried out under mild conditions.

Experimental Protocol: Synthesis of 4-(β-naphthylamino)-3-nitro-2H-[2]-benzopyran-2-one

-

In a 100 mL flask, dissolve 2 g of this compound and an equimolar amount of β-naphthylamine in a minimal amount of absolute ethanol.

-

Add a few drops of N,N-dimethylformamide (DMF) and reflux the mixture.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture, and collect the precipitated product by filtration.

-

Recrystallize the crude product from absolute ethanol to yield the pure 4-(β-naphthylamino)-3-nitrocoumarin.[4]

Reaction with Thiolates

The reaction with thiolates (the conjugate bases of thiols) provides a straightforward route to 4-thioether-substituted coumarins. These reactions are often carried out in the presence of a base to deprotonate the thiol.

While specific protocols for this compound are not abundant in the literature, the general principle follows the SNAr mechanism. The high electrophilicity of the C4 position suggests that this reaction should proceed readily. The reaction of the analogous compound, 4-chloro-7-nitrobenzofurazan, with thiols has been studied and shown to proceed via a Meisenheimer-type complex.[5]

Reaction with Alkoxides

Alkoxides, generated from the corresponding alcohols with a strong base, readily displace the chloride at the C4 position to furnish 4-alkoxy-3-nitrocoumarins. These ether derivatives are of interest for their potential biological activities and as fluorescent probes. The reaction conditions are typically mild, involving the treatment of this compound with a pre-formed alkoxide in the corresponding alcohol as the solvent.

A Precursor for Fused Heterocyclic Systems

Beyond simple substitution reactions, this compound serves as a key building block for the synthesis of more complex, fused heterocyclic systems. The reactivity of both the C4-chloro and C3-nitro groups can be harnessed in tandem to construct novel polycyclic scaffolds.

A notable example is the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. This transformation involves a base-mediated reductive coupling of this compound with α-bromoacetophenone, followed by a reductive intramolecular cyclization.[6] This multi-step, one-pot reaction highlights the versatility of the starting material in generating molecular complexity.

Applications in Medicinal Chemistry and Beyond

The derivatives of this compound have shown promise in a variety of applications, particularly in the realm of medicinal chemistry and as functional molecules.

Anticancer and Antimicrobial Activity

Coumarin derivatives are well-documented for their cytotoxic effects against various cancer cell lines. Several studies have reported the IC50 values of novel coumarin derivatives, demonstrating their potential as anticancer agents. For instance, certain 4-methylcoumarin derivatives have shown IC50 values in the micromolar range against K562, LS180, and MCF-7 cancer cell lines.[7] While specific data for direct derivatives of this compound is less common, the parent scaffold provides a valuable starting point for the development of new cytotoxic agents.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7,8-dihydroxy-4-methylcoumarins | K562 | 42.4 | [7] |

| LS180 | 25.2 | [7] | |

| MCF-7 | 25.1 | [7] | |

| Coumarin-cinnamic acid hybrids | HL60 | 8.09 | [8] |

| MCF-7 | 3.26 | [8] | |

| A549 | 9.34 | [8] |

In addition to anticancer properties, coumarin derivatives have been investigated for their antibacterial activity. The minimum inhibitory concentration (MIC) values of some coumarin derivatives against various bacterial strains have been reported, indicating their potential as novel antimicrobial agents. For example, certain synthesized coumarin derivatives have shown significant activity against Staphylococcus aureus, Escherichia coli, and Klebsiella.[4]

| Compound | Bacterial Strain | MIC (mg/mL) |

| 4-(β-naphthylamino)-3-nitrocoumarin | S. aureus | >5 |

| E. coli | >5 | |

| Klebsiella | >5 | |

| 4-(4-amino-2,6-dihydroxypyrimidine)-3-nitrocoumarin | S. aureus | >5 |

| E. coli | >5 | |

| Klebsiella | >5 |

Note: The provided data for the direct derivatives showed low activity at the tested concentrations. However, other coumarin derivatives have shown significant antibacterial activity with MIC values in the µg/mL range.[9]

Fluorescent Probes and Materials Science

The coumarin scaffold is a well-known fluorophore, and its derivatives are widely used as fluorescent probes for biological imaging.[10] The photophysical properties of coumarins can be fine-tuned by introducing electron-donating and electron-withdrawing groups. The synthetic accessibility of 4-substituted-3-nitrocoumarins makes them attractive candidates for the development of novel fluorescent probes for sensing biologically relevant species such as metal ions and thiols.[11][12] The extended π-systems of some coumarin derivatives also make them interesting for applications in materials science, for example, as organic dyes or components of electro-optical materials.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in organic synthesis. Its facile preparation and predictable reactivity, dominated by the SNAr mechanism, provide access to a vast array of substituted coumarins. The derivatives of this compound have demonstrated significant potential in medicinal chemistry as anticancer and antimicrobial agents, and as functional molecules in the form of fluorescent probes.

Future research in this area will likely focus on several key aspects:

-

Expansion of the Nucleophile Scope: A systematic investigation of the reactivity of this compound with a broader range of nucleophiles will undoubtedly lead to the discovery of novel coumarin derivatives with unique properties.

-

Development of Novel Catalytic Systems: The exploration of new catalytic methods for the derivatization of this compound could lead to more efficient, selective, and environmentally friendly synthetic routes.

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the structure of 4-substituted-3-nitrocoumarin derivatives and their biological activity will be crucial for the rational design of more potent and selective therapeutic agents.

-

Advanced Materials Applications: The unique photophysical properties of the coumarin nucleus suggest that derivatives of this compound could find applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

References

- 1. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [chiet.edu.eg]

- 10. eurekaselect.com [eurekaselect.com]

- 11. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

potential pharmacological applications of 4-chloro-3-nitrocoumarin

An In-Depth Technical Guide to the Potential Pharmacological Applications of 4-Chloro-3-Nitrocoumarin

Executive Summary

This compound (CNC) is a synthetically versatile derivative of the coumarin scaffold, a privileged structure in medicinal chemistry. While historically recognized primarily as a precursor for the synthesis of complex heterocyclic systems, recent investigations have illuminated its intrinsic biological activities. This guide provides a comprehensive technical overview of the known and potential pharmacological applications of CNC, with a focus on its anticancer and antimicrobial properties. We delve into its synthesis, mechanism of action, and present validated experimental workflows for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Introduction: The Coumarin Scaffold and the Emergence of a Key Derivative

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Their relatively simple structure, low molecular weight, and favorable bioavailability have established them as a foundational scaffold in drug discovery.[2]

Within this extensive family, this compound (CNC) stands out. Its unique substitution pattern, featuring an electron-withdrawing nitro group at the C3 position and a reactive chloro group at C4, renders it an exceptionally valuable intermediate for organic synthesis.[3][4][5] These reactive sites facilitate the construction of diverse and complex molecular architectures, such as pyrrolocoumarins, which are themselves of significant pharmacological interest.[4][6] However, beyond its role as a synthetic building block, CNC has demonstrated compelling bioactivity, warranting a dedicated exploration of its therapeutic potential.

Synthesis and Chemical Profile of this compound

The accessibility of a compound is paramount for its exploration in drug development. CNC is commercially available and can be readily prepared in a straightforward two-step laboratory synthesis starting from the common precursor, 4-hydroxycoumarin.[4]

Synthetic Pathway:

-

Nitration: 4-hydroxycoumarin is first nitrated to yield 4-hydroxy-3-nitrocoumarin.

-

Chlorination: The hydroxyl group is subsequently replaced by a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][7]

This reliable synthesis provides a consistent supply for both derivatization and direct biological screening. The key physicochemical properties of CNC are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₄ClNO₄ | [8] |

| Molecular Weight | 225.58 g/mol | [8] |

| Appearance | Solid | [9] |

| XLogP3-AA | 2.3 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

Established and Potential Pharmacological Applications

The unique electronic and structural features of CNC underpin its biological activity. The following sections detail its most promising therapeutic applications.

Anticancer Activity

The most direct evidence for the pharmacological potential of CNC lies in its anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting the proliferation of specific cancer cell lines.

Key Findings:

-

A 2023 study revealed that CNC exhibits significant cytotoxic effects against human cervical cancer (HeLa) and lung cancer (A549) cell lines.[10]

-

Notably, the inhibitory effect was more pronounced against HeLa cells, suggesting a degree of selectivity.[10]

Proposed Mechanism of Action: p38α MAPK Inhibition In silico molecular docking studies have provided a plausible mechanism for CNC's anticancer activity. The molecule is predicted to bind to and inhibit the function of p38α Mitogen-activated protein kinase 14 (MAPK14).[10] The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stress and inflammatory cytokines. Its dysregulation is frequently associated with cancer cell proliferation, survival, and invasion. By inhibiting p38α MAPK, CNC can potentially disrupt these pro-tumorigenic signals, leading to apoptosis and reduced cell growth.

Caption: Proposed anticancer mechanism of this compound via inhibition of the p38α MAPK signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method to validate the cytotoxic effects of CNC on a cancer cell line like HeLa. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (CNC)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

96-well microtiter plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of CNC (e.g., 10 mM) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the different concentrations of CNC. Include a "vehicle control" (medium with DMSO only) and an "untreated control" (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to solubilize the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined using non-linear regression analysis.

Antimicrobial Activity

The coumarin nucleus is a well-established scaffold for antimicrobial agents.[11][12] CNC itself has been shown to possess antibacterial properties, particularly against Gram-positive bacteria.

Key Findings:

-

Spectroscopic and theoretical analysis of CNC was complemented by antibacterial testing, which validated that the molecule exhibits a stronger inhibitory effect on Staphylococcus aureus compared to other tested bacteria.[10]

This finding is significant, as S. aureus, particularly methicillin-resistant strains (MRSA), represents a major public health challenge. The mechanism is likely related to the disruption of essential bacterial processes, a field that warrants further investigation. The activity of related 4-chloro-3-nitrophenylthiourea derivatives has been linked to the inhibition of bacterial type II topoisomerases, suggesting a potential target for CNC as well.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for its determination.

Materials:

-

Staphylococcus aureus (e.g., ATCC 25923)

-

Mueller-Hinton Broth (MHB)

-

CNC stock solution in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Methodology:

-

Preparation of Plates: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: In well 1, add 100 µL of the highest concentration of CNC to be tested (prepared in MHB). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland standard in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this suspension to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of CNC in which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of CNC are lacking, there is substantial evidence from related coumarin analogues to suggest this is a promising avenue for investigation.[14] Coumarin derivatives have been shown to modulate key inflammatory pathways by inhibiting the production of mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α.[15][16] For example, 4-hydroxycoumarin has shown intestinal anti-inflammatory activity in rat models of colitis.[14] Given these precedents, screening CNC for similar activities is a logical next step.

Proposed Research Workflow: Screening for Anti-inflammatory Potential